molecular formula C9H10ClNO3 B13028981 (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

Cat. No.: B13028981
M. Wt: 215.63 g/mol
InChI Key: PEXMJKSFCLVJKA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a chloro-substituted phenyl ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include a mild acidic or basic environment to facilitate the formation of the Mannich base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Mannich reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

    (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)butanoic acid: Similar structure but with an additional carbon in the side chain.

    (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    (3S)-3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness: The presence of the chloro and hydroxy groups in (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid provides unique reactivity and potential biological activity compared to its analogs. These functional groups allow for specific interactions and reactions that can be leveraged in various applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1

InChI Key

PEXMJKSFCLVJKA-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)O)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.